molecular formula C15H16BrN3O3 B2402678 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide CAS No. 686749-16-6

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide

Cat. No.: B2402678
CAS No.: 686749-16-6
M. Wt: 366.215
InChI Key: QTXNLZZFLVELJC-UHFFFAOYSA-N
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Description

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide is a useful research compound. Its molecular formula is C15H16BrN3O3 and its molecular weight is 366.215. The purity is usually 95%.
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Scientific Research Applications

Implication in Medicinal Chemistry

Quinazoline derivatives, such as 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide, are recognized for their biological activities in medicinal chemistry. Quinazoline and its derivatives, including the specific structure , have been explored for various medicinal applications. A compound related to this structure demonstrated antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Researchers continue to synthesize novel quinazolinone structures to create potential medicinal agents due to the nucleus's stability and bioactivity (Tiwary et al., 2016).

Role in Optoelectronic Materials

The synthesis and application of quinazoline derivatives have recently expanded into the field of optoelectronic materials. These derivatives are incorporated into luminescent small molecules and chelate compounds, finding applications in photo- and electroluminescence. The integration of quinazoline into π-extended conjugated systems has shown great promise for the creation of novel optoelectronic materials, including organic light-emitting diodes and colorimetric pH sensors (Lipunova et al., 2018).

Anticancer Applications

Quinazoline derivatives have a significant presence in cancer treatment due to their ability to inhibit various biological targets. These derivatives are known to inhibit EGFR and a wide range of other therapeutic protein targets. The structural diversity of patented quinazoline compounds highlights their vast applications in developing novel anticancer drugs. The ongoing development of quinazoline compounds as anticancer agents remains a promising and actively pursued field (Ravez et al., 2015).

Synthetic Chemistry Advancements

The synthesis of quinazolines has been a focal point in medicinal chemistry due to its broad range of biological properties, including anticancer, antibacterial, and anti-inflammatory effects. Recent advances have focused on eco-friendly, mild, and atom-efficient multi-component synthetic strategies. These methodologies aim to provide a comprehensive understanding of quinazoline synthesis and pave the way for developing more promising synthetic approaches and applications (Faisal & Saeed, 2021).

Properties

IUPAC Name

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3/c1-2-7-17-13(20)4-3-8-19-14(21)11-9-10(16)5-6-12(11)18-15(19)22/h2,5-6,9H,1,3-4,7-8H2,(H,17,20)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXNLZZFLVELJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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